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Compound of Interest |

4-Chloro-2-(methylthio)-5-
Compound Name:
nitropyrimidine

CAS No.: 1421691-20-4

Cat. No.: B3239797

. J

Focus Compound: 4-Chloro-2-(methylthio)-5-nitropyrimidine CAS: 1421691-20-4 |
Application: Kinase Inhibitor & Nucleoside Analog Intermediate

Executive Summary & Chemical Identity

Objective: This guide provides a definitive technical framework for the verification of
C5H4CIN302S, specifically the pyrimidine intermediate 4-Chloro-2-(methylthio)-5-
nitropyrimidine. This compound is a critical scaffold in the synthesis of EGFR inhibitors (e.qg.,
Osimertinib analogs) and antiviral nucleosides.

Due to the presence of a labile chlorine atom at the C4 position and a reducible nitro group at
C5, this compound is prone to hydrolysis and reduction. Standard purity assessments (HPLC)
often fail to detect inorganic salts or solvation issues. Elemental Analysis (EA) serves as the
"Gold Standard" for confirming bulk purity and stoichiometry.

Chemical Identity Profile
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Property Specification

IUPAC Name 4-Chloro-2-(methylsulfanyl)-5-nitropyrimidine
Molecular Formula CsHaCIN3O2S

Molecular Weight 205.62 g/mol

Structural Features

Pyrimidine ring, C4-Chloro (electrophilic), C5-

Nitro (electron-withdrawing), C2-Thiomethyl

Critical Impurities

Hydrolysis product (C4-OH), Reduction product
(C5-NH2), Hydrates

Comparative Elemental Analysis Data

The following data compares the theoretical composition of the high-purity target against

common process impurities. This table allows researchers to diagnose specific synthesis

failures based on EA deviations.

Table 1: Theoretical vs. Impurity Profile (Weight %)

Impurity A: Impurity B: Impurity C: Wet
Target: Pure
Element Hydrolyzed Reduced (C5- Sample (+0.5
C5H4CIN302S
(C4-OH) NH2) H20)
32.08% (1 34.19% (1 27.98% (1
Carbon (C) 29.20%
2.88%) 4.99%) 1.22%)
Hydrogen (H) 1.96% 2.69% (1 0.73%)  3.44% (1 1.48%)  2.35% (1 0.39%)
_ 22.44% (1 23.92% (1 19.57% (!
Nitrogen (N) 20.43%
2.01%) 3.49%) 0.86%)
. 20.18% (1 16.52% (1
Chlorine (CI) 17.24% 0.00% (Absent)
2.94%) 0.72%)
17.13% (1 18.25% (1 14.94% (1
Sulfur (S) 15.60%
1.53%) 2.65%) 0.66%)
Diagnostic Logic:
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e Low CI/ High C: Indicates hydrolysis (Impurity A). The labile Cl is replaced by OH during
aqueous workups.

e High N / High H: Indicates reduction of the Nitro group to Amine (Impurity B), often caused
by over-vigorous reaction conditions.

e Uniform Drop in C/N/S + High H: Indicates solvation (Impurity C). The sample requires
vacuum drying at 40°C.

Experimental Protocol: Validated Analytical Workflow

Expert Insight: The simultaneous determination of Chlorine, Sulfur, and Nitro-group Nitrogen
requires specific combustion additives to prevent interference. Standard CHN analysis often
fails for this compound because Sulfur can poison the reduction catalysts, and Chlorine
requires capture to prevent damage to the detector.

Step-by-Step Methodology
1. Sample Preparation (Critical Step)

e Drying: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Reason: Nitro
compounds can be hygroscopic; surface moisture distorts %H significantly.

e Weighing: Weigh 2.0-2.5 mg (+/- 0.001 mg) into a Tin (Sn) capsule.
o Additive: Add 5-10 mg of Tungsten Oxide (WOs) to the capsule.

o Mechanism: WOs acts as a combustion aid and prevents the formation of non-volatile
sulfates, ensuring 100% Sulfur recovery [1].

2. Combustion Parameters (CHNS Mode)

e Instrument: Flash 2000 / Elementar vario (or equivalent).

e Furnace Temperature: 1150°C (High temp required for Pyrimidine ring rupture).
e Carrier Gas: Helium (140 mL/min).

¢ Oxygen Injection: 10 seconds (Excess Oz required for Nitro group oxidation).
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3. Halogen Determination (Schéniger Flask Method)

» Note: CHNS analyzers often struggle with quantitative Cl. Wet chemistry is preferred for the
Halogen fraction.

e Combust 10 mg sample in oxygen-filled flask with absorbing solution (1M NaOH + H202).
« Titrate with 0.01M AgNOs using potentiometric endpoint detection.

4. Data Validation Criteria

e Acceptance Range: +0.4% absolute difference from theoretical values.

¢ Replicates: Minimum of 3 runs. RSD must be <0.2%.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for qualifying a batch of
C5H4CIN302S based on Elemental Analysis data.
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Caption: Decision logic for batch release. Deviations in Chlorine suggest chemical degradation,
while Hydrogen deviations typically indicate physical solvation issues.

Performance & Stability Implications

Using "Low-Grade" C5H4CIN302S (characterized by >1% deviation in EA) has cascading
effects on downstream drug development:

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3239797?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3239797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Kinase Assay Interference: The hydrolyzed impurity (Impurity A) is a phenol analog. In
biological assays, phenols can act as PAINS (Pan-Assay Interference Compounds),
sequestering metal ions in kinase buffers and producing false positives [2].

Yield Loss in Nucleophilic Substitution: The C4-Chloro is the active site for adding the amine
tail in drugs like Osimertinib. If 10% of the batch is already hydrolyzed (C4-OH), the
stoichiometry of the next reaction is thrown off, leading to difficult-to-remove byproducts.

Shelf-Life Instability: Presence of moisture (Impurity C) accelerates the hydrolysis of the C4-
Cl bond. A "wet" batch will degrade into the hydrolyzed impurity within weeks if stored at
room temperature.

Recommendation: Only accept batches where %Cl is >17.0% and %H is <2.1%. Store under
Argon at -20°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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